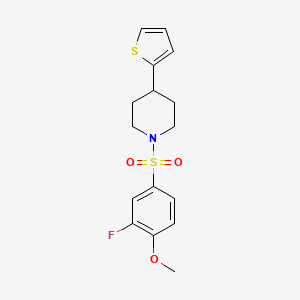

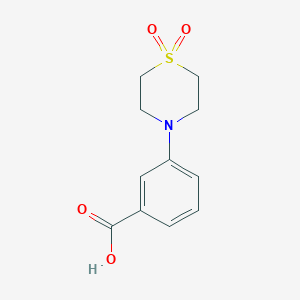

3-(1,1-Dioxidothiomorpholino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is a chemical compound with the IUPAC name 2- (1,1-dioxido-4-thiomorpholinyl)benzoic acid . It has a molecular weight of 255.29 . The compound is also known as 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)- .

Synthesis Analysis

The synthesis of thiazinane derivatives, which include “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid”, has been a subject of interest in the field of organic chemistry . One of the synthetic approaches involves a one-pot three-component condensation .

Molecular Structure Analysis

The molecular structure of “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is represented by the linear formula C11H13NO4S . The InChI code for this compound is 1S/C11H13NO4S/c13-11(14)9-3-1-2-4-10(9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) .

Physical and Chemical Properties Analysis

The compound “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” has a melting point of 227-229 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Heterocyclic Compounds : A study presented a method for synthesizing derivatives like 1,1-dioxo-1,4-dihydro-2H-1λ6-benzo[1,4]thiazin-3-one from 1,5-difluoro-2,4-dinitrobenzene. This process includes the introduction of a sulfone group using urea-hydrogen peroxide and microwave-assisted intramolecular cyclization, highlighting the chemical versatility of related structures (Wang et al., 2007).

- Organotin(IV) Carboxylates : Research into organotin carboxylates based on amide carboxylic acids, including derivatives of benzoic acid, has been conducted, showing the potential for creating materials with diverse molecular architectures. This study exemplifies the application in materials science and coordination chemistry (Xiao et al., 2013).

Biological and Pharmacological Applications

- Inhibitors of HCV NS5B Polymerase : Analogs of 4-(1,1-Dioxo-1,4-dihydro-1λ(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-one were identified as potent inhibitors of HCV NS5B polymerase. This demonstrates the therapeutic potential of these compounds in treating hepatitis C (Ellis et al., 2008).

- Aggregation Enhanced Emission : A study on 1,8-naphthalimide derivatives showed that these compounds, related to benzoic acid derivatives, exhibited aggregation enhanced emission. This property is significant for the development of novel optical materials and sensors (Srivastava et al., 2016).

Novel Materials and Sensing Applications

- Coordination Polymers for Sensing : Zinc(II) coordination polymers based on carboxypropoxy benzoic acid and N-containing ligands have been synthesized, demonstrating high sensitivity for detecting picric acid. This research highlights the application of these compounds in environmental monitoring and safety (Zheng et al., 2021).

Mechanism of Action

While the specific mechanism of action for “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is not explicitly mentioned in the literature, thiazinane derivatives have been shown to exhibit various biological activities . For instance, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to have anti-HIV activity .

Safety and Hazards

Future Directions

The future directions for research on “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the biological activity of some thiazinane derivatives , there may be potential for the development of new therapeutic agents.

Properties

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(8-9)12-4-6-17(15,16)7-5-12/h1-3,8H,4-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYKHHRRGZXUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2635850.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2635853.png)

![N-butyl-4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2635855.png)

![N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2635859.png)

![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)

![1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2635871.png)